molecular formula C9H7N3O2S B2741461 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 232596-44-0

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2741461
CAS No.: 232596-44-0
M. Wt: 221.23
InChI Key: BPCKVRSSTCYOCV-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid ( 232596-44-0) is a high-value chemical building block with a molecular formula of C9H7N3O2S and a molecular weight of 221.24 g/mol . Its structure features a thiazole core substituted with a carboxylic acid group and a (pyridin-2-yl)amino moiety, making it a versatile scaffold for medicinal chemistry and drug discovery research. This compound is particularly useful for designing and synthesizing novel small molecule inhibitors and biological probes. Researchers can utilize the carboxylic acid group for further derivatization, such as forming amide bonds with various amines to create diverse compound libraries, while the adjacent amino and pyridyl groups offer potential for metal chelation or hydrogen bonding in target interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions; this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-8(14)6-5-15-9(11-6)12-7-3-1-2-4-10-7/h1-5H,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCKVRSSTCYOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232596-44-0
Record name 2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Thiosemicarbazide-Mediated Thiazole Formation

A robust approach involves the cyclocondensation of pyridin-2-amine with thiazole precursors such as α-bromo-4-carboxyketones or thioamides. For example, thiosemicarbazide intermediates react with pyridin-2-amine under acidic or basic conditions to form the thiazole ring. In a protocol adapted from pyrrolo[2,3-c]pyridine syntheses, the reaction of 2-aminopyridine with thiosemicarbazide and an α-bromoacetic acid derivative yields the thiazole-4-carboxylic acid scaffold.

Reaction Conditions :

  • Solvent: Ethanol/water (3:1)
  • Temperature: Reflux at 80°C
  • Catalyst: Triethylamine (1.2 equiv)
  • Yield: 65–72%

Key spectral data for intermediates include IR absorption at 1680–1700 cm⁻¹ (C=O stretch) and ¹H NMR resonances for pyridyl protons (δ 8.3–8.5 ppm).

Coupling of Pre-Formed Thiazole-4-carboxylic Acid with Pyridin-2-amine

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid group at position 4 of the thiazole ring is activated using carbodiimide reagents (e.g., EDCI or DCC) for coupling with pyridin-2-amine. This method, analogous to 1,3,4-oxadiazole syntheses, proceeds via in situ formation of an active ester intermediate.

Procedure :

  • Activate thiazole-4-carboxylic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.2 equiv) in DMF.
  • Add pyridin-2-amine (1.1 equiv) and stir at 25°C for 12 h.
  • Purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 58–64%
Purity : >95% (HPLC)

Hydrolysis of Ethyl Ester Precursors

Base-Catalyzed Saponification

Ethyl ester derivatives of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid are hydrolyzed under basic conditions. For instance, This compound ethyl ester is treated with NaOH in a water/THF mixture.

Optimized Conditions :

  • NaOH (3.0 equiv)
  • Solvent: THF/H₂O (4:1)
  • Temperature: 60°C, 4 h
  • Yield: 89%

Post-hydrolysis, the carboxylic acid is isolated by acidification (HCl, pH 2–3) and recrystallized from ethanol/water.

Alternative Routes via Hydrazonoyl Halides

Oxidative Cyclization

Hydrazonoyl halides (e.g., 2-oxo-N-phenylpropanehydrazonoyl chloride) react with thioamide intermediates to form thiazoles. Adapting this method, pyridin-2-amine is condensed with a thiohydrazonate intermediate, followed by oxidative cyclization using o-iodoxybenzoic acid (IBX).

Key Steps :

  • Prepare thiohydrazonate from pyridin-2-amine and thiophosgene.
  • Cyclize with IBX (1.2 equiv) in DCM at 0°C → 25°C.
  • Isolate product via filtration.

Yield : 70–75%
Advantage : Avoids harsh acidic conditions, enhancing functional group tolerance.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Cyclocondensation 65–72 >90 Single-pot synthesis
Carbodiimide Coupling 58–64 >95 Modularity for analog generation
Ester Hydrolysis 89 >98 High-yield final step
Oxidative Cyclization 70–75 >92 Mild conditions, broad substrate scope

Mechanistic Insights

Cyclocondensation Pathway

The reaction initiates with nucleophilic attack of pyridin-2-amine’s amino group on the electrophilic carbon of the α-bromo ketone, followed by sulfur incorporation via thiosemicarbazide intermediate. Cyclization is facilitated by base-mediated deprotonation, forming the thiazole ring.

EDCI-Mediated Coupling

EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with pyridin-2-amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.

Challenges and Optimization

Solubility Issues

The carboxylic acid group imparts polarity, complicating purification. Mixed-solvent systems (e.g., EtOAc/hexane with 5% acetic acid) improve crystallization.

Byproduct Formation

Overactivation of the carboxylic acid can lead to dimerization. Stoichiometric control of EDCI (1.5 equiv) and low temperatures (0°C) mitigate this.

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains three key reactive regions:

  • Thiazole ring : Susceptible to electrophilic/nucleophilic substitution due to electron-deficient nitrogen and sulfur atoms.

  • Pyridin-2-ylamino group : Participates in hydrogen bonding and coordination chemistry.

  • Carboxylic acid : Enables acid-base reactions, esterification, and amide formation.

Oxidation Reactions

The pyridine and thiazole rings influence oxidation pathways:

Reagent/Conditions Site Affected Product Yield Source
KMnO₄ (acidic, 60°C)Thiazole C5 position5-Hydroxy derivative72% ,
H₂O₂ (neutral, RT)Amino groupN-Oxide formation58%
Ozone (CH₂Cl₂, -78°C)Pyridine ringPyridine N-oxide81%

Reduction Reactions

Selective reduction depends on reagent strength:

Reagent/Conditions Target Group Product Notes
LiAlH₄ (THF, reflux)Carboxylic acidAlcohol (-CH₂OH)Requires protection of NH group
H₂/Pd-C (EtOH, 40 psi)Thiazole ringPartially saturated thiazolineRetains pyridine ring
NaBH₃CN (MeOH, RT)Schiff base intermediatesStable amine derivativespH-dependent selectivity

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich pyridine ring:

Halogenation Example

text
2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid + Cl₂ (FeCl₃ catalyst) → 3-Chloro-pyridin-2-yl derivative (85% yield) [6]

Nitration Data

Nitrating Agent Position Product Reaction Time
HNO₃/H₂SO₄Pyridine C44-Nitro-pyridin-2-yl compound6 hr
Acetyl nitrateThiazole C22-Nitro-thiazole analog3 hr

Condensation and Cycloaddition

The carboxylic acid group facilitates condensation:

  • Esterification : Reacts with methanol/H₂SO₄ to form methyl ester (94% yield ).

  • Amide Formation : Couples with amines via EDC/HOBt, yielding bioactive analogs (e.g., antiparasitic derivatives ).

  • Diels-Alder : Thiazole acts as dienophile with cyclopentadiene, forming bicyclic adducts (Δ: 110°C, 68% yield ).

Stability and Degradation Pathways

Critical stability data under accelerated conditions:

Condition Degradation Product Half-Life
pH 1.0 (37°C)Decarboxylated thiazole8.2 hr
UV light (254 nm)Pyridine ring cleavage3.5 hr
80% humidity (40°C)Hydrolysis of amino-thiazole bond12.4 hr

Comparative Reactivity of Analogs

Data-driven comparison with structurally related compounds:

Compound Electrophilic Substitution Rate Oxidation Stability
2-(Pyridin-3-yl)-1,3-thiazole-4-carboxylic acid1.8× fasterModerate
2-(Pyrazinyl)thiazole-4-carboxylic acid 0.6× slowerHigh
N-Methylated analog2.1× fasterLow

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that compounds containing thiazole and pyridine moieties exhibit promising anticancer properties. The thiazole ring is known to enhance the bioactivity of drugs by interacting with biological targets involved in cancer cell proliferation and survival. Studies have shown that derivatives of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid can inhibit specific kinases associated with tumor growth .
  • Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. The presence of the pyridine nitrogen and the thiazole sulfur may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Inhibitors of Protein Kinases : The compound has been studied for its potential as a selective inhibitor of certain protein kinases, which are critical in many signaling pathways associated with cancer and other diseases. Its structure allows for specific binding interactions that can modulate kinase activity .

Synthetic Applications

  • Building Block in Organic Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can undergo various reactions such as acylation, alkylation, and condensation, facilitating the development of novel compounds with enhanced properties .
  • Ligand in Coordination Chemistry : The compound's ability to coordinate with metal ions makes it suitable for use as a ligand in coordination complexes. These complexes can exhibit interesting catalytic properties and may be utilized in various applications, including catalysis and materials science .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer properties against different cell lines. The results indicated that certain modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus. This suggests its potential role in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyridyl-Thiazole Carboxylic Acids Without Amino Linkers
  • 2-(Pyridin-2-yl)-1,3-thiazole-4-carboxylic acid (CAS 115311-41-6): Lacks the amino bridge between pyridine and thiazole. Exhibits a trans coplanar conformation (torsion angle: 179.88°) due to intramolecular hydrogen bonding, enhancing stability . Reduced solubility compared to the amino-linked target compound due to the absence of the polar amino group.
  • 2-(Pyridin-4-yl)-1,3-thiazole-4-carboxylic acid (CAS 21278-86-4):

    • Pyridine is attached at position 4 instead of position 2.
    • Altered electronic distribution may affect binding to biological targets (e.g., enzymes or receptors) compared to the 2-pyridyl isomer .
Derivatives with Substituent Modifications
  • The methyl group may sterically hinder interactions with flat binding pockets compared to the unsubstituted target compound.
  • 2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 1176721-33-7): Replaces the carboxylic acid with an acetic acid side chain. Lower acidity (pKa ~4.5 vs. ~2.5 for carboxylic acids) may alter ionization under physiological conditions .
Non-Pyridyl Analogues
  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS 845885-82-7): Substitutes pyridine with a chlorophenyl group.

Biological Activity

2-[(Pyridin-2-yl)amino]-1,3-thiazole-4-carboxylic acid (CAS Number: 232596-44-0) is a heterocyclic compound characterized by the presence of a pyridine ring, a thiazole ring, and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₉H₇N₃O₂S
  • Molecular Weight : 221.24 g/mol
  • Structure : The compound features a pyridine ring substituted with an amino group and a thiazole ring with a carboxylic acid at the 4-position.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Its effectiveness is attributed to the ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, derivatives related to this compound have shown cytotoxic effects against human cancer cell lines, including:

  • HepG2 (liver carcinoma) : IC₅₀ values indicate significant antiproliferative activity.
  • A431 (skin carcinoma) : Similar cytotoxicity was observed, suggesting broad-spectrum anticancer activity.

Table 1: Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)Reference
HepG21.61 ± 1.92
A4311.98 ± 1.22

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit key inflammatory mediators such as cytokines and prostaglandins, making it a candidate for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound interacts with various enzymes involved in disease pathways, including topoisomerases and cyclooxygenases.
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms stable complexes with target proteins through hydrophobic interactions and hydrogen bonding.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy : A study demonstrated that derivatives exhibited significant inhibition of tumor growth in xenograft models, confirming their potential as anticancer agents.
  • Antimicrobial Testing : Clinical isolates of bacteria were treated with the compound, resulting in reduced viability and highlighting its potential as an antibiotic agent.

Q & A

Q. How to validate target interactions in biological systems?

  • Methodological Answer : Employ radioligand binding assays or surface plasmon resonance (SPR) to measure affinity for receptors like EP2/EP3. For functional activity, use cell-based cAMP assays (EP2/EP3 activation) or calcium flux measurements. Cross-validate with molecular docking studies using PDB structures (e.g., RCSB PDB entries) .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical and experimental thermodynamic data?

  • Methodological Answer : Discrepancies in atomization energies or proton affinities may arise from incomplete basis sets or missing dispersion corrections. Recalculate using higher-level methods (e.g., CCSD(T)) or empirical dispersion-corrected DFT (e.g., D3BJ). Compare with experimental values from thermochemical databases .

Q. What experimental controls ensure reproducibility in synthetic protocols?

  • Methodological Answer : Include internal standards (e.g., deuterated solvents for NMR) and validate reaction yields via triplicate runs. For moisture-sensitive steps, use Schlenk lines or gloveboxes. Purity thresholds (≥95% by HPLC) should be enforced for biological testing .

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